Cas no 2172177-34-1 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic acid)

4-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a methoxybutanoic acid backbone with a methyl-substituted pentanamido side chain, offering steric and electronic modulation for tailored peptide design. The Fmoc group ensures orthogonal protection compatibility in solid-phase synthesis, facilitating selective deprotection under mild basic conditions. The methoxy and methyl substituents enhance solubility and conformational control, making it suitable for constructing complex peptidomimetics or constrained peptides. This compound is particularly valuable in medicinal chemistry and bioconjugation, where precise side-chain functionalization is critical. High purity and stability under standard handling conditions further support its utility in research and industrial settings.
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic acid structure
2172177-34-1 structure
商品名:4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic acid
CAS番号:2172177-34-1
MF:C26H32N2O6
メガワット:468.542087554932
CID:6299152
PubChem ID:165515969

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic acid
    • 4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
    • EN300-1517398
    • 2172177-34-1
    • インチ: 1S/C26H32N2O6/c1-17(25(31)28-15-18(33-2)14-24(29)30)8-7-13-27-26(32)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,7-8,13-16H2,1-2H3,(H,27,32)(H,28,31)(H,29,30)
    • InChIKey: HMJMTBKEYYORFK-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCCC(C)C(NCC(CC(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 468.22603674g/mol
  • どういたいしつりょう: 468.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 13
  • 複雑さ: 664
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 114Ų

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1517398-0.05g
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1517398-0.5g
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1517398-500mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
500mg
$3233.0 2023-09-27
Enamine
EN300-1517398-0.25g
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1517398-5000mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
5000mg
$9769.0 2023-09-27
Enamine
EN300-1517398-250mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
250mg
$3099.0 2023-09-27
Enamine
EN300-1517398-50mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
50mg
$2829.0 2023-09-27
Enamine
EN300-1517398-10.0g
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
10g
$14487.0 2023-06-05
Enamine
EN300-1517398-5.0g
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
5g
$9769.0 2023-06-05
Enamine
EN300-1517398-0.1g
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methoxybutanoic acid
2172177-34-1
0.1g
$2963.0 2023-06-05

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic acid 関連文献

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic acidに関する追加情報

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methoxybutanoic Acid (CAS No. 2172177-34-1)

The compound 4-5-{(9H-fluoren-9-yl)methoxycarbonyl}amino-2-methylpentanamido-3-methoxybutanoic acid (CAS No. 2172177-34-1) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methyl-substituted pentanamide moiety, and a methoxy-substituted butanoic acid segment.

Recent studies have highlighted the importance of such compounds in the field of peptide synthesis and drug delivery systems. The Fmoc group, a well-known protecting group in peptide chemistry, plays a crucial role in controlling the reactivity of amino groups during synthesis. The presence of the Fmoc group in this compound suggests its potential use in multi-step synthesis processes, where precise control over functional groups is essential.

The methyl substitution on the pentanamide chain adds to the compound's versatility, potentially influencing its solubility and bioavailability properties. This feature makes it an attractive candidate for use in drug design, particularly in the development of bioactive molecules with tailored pharmacokinetic profiles.

In addition to its structural features, the compound's methoxy substitution on the butanoic acid moiety introduces electronic effects that could enhance its stability or reactivity under specific conditions. Such modifications are often exploited in medicinal chemistry to optimize drug candidates for therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in various chemical environments with unprecedented accuracy. For instance, molecular docking studies have revealed potential binding affinities with key biological targets, suggesting its role as a lead compound in drug discovery programs.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, amide bond formations, and protecting group strategies. These steps ensure the selective formation of the desired product while maintaining the integrity of sensitive functional groups.

Moreover, the compound's stability under different storage conditions has been thoroughly investigated, providing valuable insights into its shelf life and suitability for long-term use in research and industrial settings.

In summary, CAS No. 2172177-34-1 represents a sophisticated molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in contemporary chemical research and development.

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